molecular formula C21H26ClN3OS2 B2411266 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride CAS No. 1330380-79-4

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride

Cat. No. B2411266
CAS RN: 1330380-79-4
M. Wt: 436.03
InChI Key: JUORGEHFBBHXJZ-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active compounds and drugs . It’s often used in scientific research due to its unique structure, which offers potential applications in various fields such as drug discovery, materials science, and biochemistry.


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives often involve coupling with other compounds, followed by various reactions such as acetylation, nucleophilic substitution, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques such as melting point determination, IR spectroscopy, NMR spectroscopy, and mass spectrometry .

Scientific Research Applications

Anticancer Properties

Benzothiazole derivatives have been extensively studied for their anticancer potential. This compound’s unique structure may contribute to its ability to inhibit cancer cell growth. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Further studies are needed to elucidate the precise mechanisms underlying its anticancer activity .

Antimicrobial and Antifungal Activity

The thiazole moiety in this compound is associated with antimicrobial and antifungal properties. It may exhibit inhibitory effects against bacteria, fungi, and other pathogens. Researchers have explored its potential as a novel antimicrobial agent, which could be valuable in combating drug-resistant strains .

Anti-Inflammatory Effects

Compounds containing benzothiazole and quinoline motifs often possess anti-inflammatory properties. This compound could potentially modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis or inflammatory bowel diseases .

Antiviral Applications

Thiazole-based molecules have shown promise as antiviral agents. While specific studies on this compound are limited, its structural features suggest potential antiviral activity. Investigating its effects against viral infections could yield valuable insights .

Neuroprotective Potential

Given the prevalence of quinoline derivatives in neuroactive compounds, this compound might have neuroprotective effects. Researchers could explore its impact on neurodegenerative diseases or neuronal damage .

Drug Development

Combining benzothiazole and quinoline motifs allows for the creation of multifunctional molecules. Researchers may investigate this compound as a lead scaffold for designing novel drugs targeting various diseases, including cancer, inflammation, and infectious disorders .

Mechanism of Action

While the specific mechanism of action for your compound is not available, benzothiazole derivatives have been found to exhibit anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes .

Future Directions

Benzothiazole and its derivatives continue to be an area of interest in scientific research due to their potential applications in drug discovery and other fields . Future research may focus on developing new synthetic methods, studying their biological activity, and exploring their potential applications.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-methylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS2.ClH/c1-12(2)19(25)23-21-18(20-22-15-7-5-6-8-16(15)26-20)14-9-10-24(13(3)4)11-17(14)27-21;/h5-8,12-13H,9-11H2,1-4H3,(H,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUORGEHFBBHXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CN(CC2)C(C)C)C3=NC4=CC=CC=C4S3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride

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